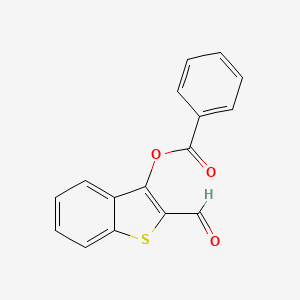

(2-Formyl-1-benzothiophen-3-yl) benzoate

Description

Properties

IUPAC Name |

(2-formyl-1-benzothiophen-3-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3S/c17-10-14-15(12-8-4-5-9-13(12)20-14)19-16(18)11-6-2-1-3-7-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPPTPMRIYAXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(SC3=CC=CC=C32)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Benzoate Derivatives:

| Compound Name | Core Structure | Substituents | CAS Number |

|---|---|---|---|

| (2-Formyl-1-benzothiophen-3-yl) benzoate | Benzothiophene | 2-formyl, 3-benzoate | Not available |

| Phenyl benzoate | Benzene | Phenyl ester | 93-99-2 |

| Methyl benzoate | Benzene | Methyl ester | 93-58-3 |

| Denatonium benzoate | Benzene + quaternary ammonium | Benzoat + denatonium ion | 3734-33-6 |

| Isopropyl benzoate | Benzene | Isopropyl ester | 939-48-0 |

| Benzoylpaeoniflorin | Paeoniflorin derivative | Benzoyl group | Not available |

Notes:

- The benzothiophene core in the target compound distinguishes it from simpler aromatic benzoates (e.g., phenyl or methyl benzoates) by enhancing π-π stacking interactions and redox activity .

- Compared to denatonium benzoate, which is a bittering agent, the formyl group in the target compound may enable Schiff base formation, expanding its utility in coordination chemistry .

Physicochemical Properties

pKa and Solubility:

- Benzoic acid (parent acid): pKa = 4.2, water solubility = 3.4 g/L .

- Salicylic acid (ortho-hydroxy derivative): pKa = 3.0, lower solubility due to intramolecular H-bonding .

- This compound : Predicted pKa ~2.8–3.5 (estimated via computational models) due to electron-withdrawing formyl and benzoate groups.

Thermal Stability:

- Methyl benzoate : Decomposes at ~200°C .

- Alkyl benzoates (e.g., isopropyl benzoate): Stability increases with alkyl chain length .

- The benzothiophene core likely enhances thermal stability (>250°C) compared to aliphatic benzoates due to aromatic rigidity.

Research Findings and Gaps

- Structural Insights : The benzothiophene ring’s puckering parameters (quantified via Cremer-Pople coordinates) may influence crystallographic packing .

- Functional Potential: The formyl group’s reactivity aligns with applications in covalent organic frameworks (COFs) or enzyme inhibition studies .

- Data Gaps : Experimental pKa, solubility, and toxicity profiles remain uncharacterized, necessitating further studies.

Q & A

Q. What are the established synthetic routes for (2-Formyl-1-benzothiophen-3-yl) benzoate, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiophene core, followed by formylation at the 2-position and esterification with benzoic acid. Key steps include:

- Cyclization : Thiophene ring formation via Friedel-Crafts acylation or cyclocondensation of sulfur-containing precursors under reflux conditions (e.g., using acetic anhydride as a solvent) .

- Formylation : Introduction of the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) at low temperatures (0–5°C) to avoid over-oxidation .

- Esterification : Coupling with benzoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions to prevent hydrolysis . Critical parameters include temperature control, stoichiometric ratios, and inert atmosphere maintenance to ensure yield and purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the benzothiophene core (e.g., aromatic protons at δ 7.2–8.5 ppm), formyl group (δ ~9.8–10.2 ppm), and benzoate ester (δ ~7.4–8.3 ppm) .

- IR : Confirm ester C=O stretching (~1720 cm⁻¹) and formyl C=O (~1680 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Inhalation/Skin Contact : Use fume hoods and PPE (gloves, lab coats). If exposed, wash skin with soap/water and rinse eyes for ≥15 minutes .

- Storage : Keep in airtight containers at RT, away from moisture and oxidizers due to ester group hydrolysis risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Systematic Review : Conduct meta-analyses to reconcile discrepancies, as seen in sodium benzoate studies where RCTs and Cochrane reviews yielded conflicting ammonia-lowering results .

- Experimental Replication : Standardize assays (e.g., cell lines, dosage) and validate via orthogonal methods (e.g., ELISA for inflammatory markers, ROS assays for antioxidant activity) .

Q. What strategies are recommended for optimizing the compound’s bioactivity through structural modifications?

- Functional Group Tuning :

- Replace the benzoate ester with bulkier groups (e.g., trifluoromethyl) to enhance lipophilicity and BBB penetration, as demonstrated in trifluoromethyl-benzimidazole analogs .

- Introduce electron-withdrawing substituents on the benzothiophene core to modulate electronic effects and binding affinity .

Q. How should researchers approach statistical analysis of experimental data involving this compound?

- ANOVA : Apply single-factor ANOVA to compare means (e.g., bioactivity across concentrations), with significance thresholds (p<0.05*, p<0.01**) as in renal necrosis studies .

- Error Reporting : Use Mean ± SEM (standard error of the mean) for biological replicates (n≥3) to quantify variability .

Methodological Notes

- Crystallographic Refinement : Use SHELXL for high-resolution data and OLEX2 for workflow integration, ensuring hydrogen atom placement via riding models .

- Synthetic Troubleshooting : Monitor reaction progress via TLC (ethyl acetate/hexane eluent) and purify intermediates via column chromatography (silica gel, gradient elution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.